molecular formula C9H9F3N2O B2837992 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1989659-42-8

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2837992
CAS No.: 1989659-42-8
M. Wt: 218.179
InChI Key: CLUVZSBZVZFFNL-UHFFFAOYSA-N
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Description

This compound features a partially saturated bicyclic core (imidazo[1,2-a]pyridine) with a trifluoromethyl (CF₃) group at position 2 and a carbaldehyde (-CHO) at position 3. The 5H,6H,7H,8H designation indicates hydrogenation of the pyridine ring, reducing aromaticity and increasing conformational flexibility. The CF₃ group enhances lipophilicity and electron-withdrawing effects, while the carbaldehyde provides a reactive site for nucleophilic additions or further derivatization .

Properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)8-6(5-15)14-4-2-1-3-7(14)13-8/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUVZSBZVZFFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=C2C=O)C(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine derivatives with trifluoroacetaldehyde, followed by cyclization and oxidation steps . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalytic hydrogenolysis and other advanced techniques may be employed to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Nucleophilic Additions at the Aldehyde Group

The aldehyde group serves as a primary reactive site, undergoing nucleophilic additions under controlled conditions:

Key Reactions:

  • Grignard Reagent Addition : Reacts with organomagnesium reagents (e.g., methylmagnesium bromide) to form secondary alcohols. The trifluoromethyl group enhances electrophilicity, accelerating reaction rates .

  • Hydrazine Condensation : Forms hydrazones when treated with hydrazine derivatives (e.g., phenylhydrazine). These products are precursors for heterocyclic scaffolds in medicinal chemistry.

Example Reaction:

C10H10F3N2O+R MgXC11H13F3N2O R(R alkyl aryl)\text{C}_{10}\text{H}_{10}\text{F}_{3}\text{N}_{2}\text{O}+\text{R MgX}\rightarrow \text{C}_{11}\text{H}_{13}\text{F}_{3}\text{N}_{2}\text{O R}\quad (\text{R alkyl aryl})

Oxidation and Reduction Reactions

The aldehyde group participates in redox transformations:

Oxidation:

  • Carboxylic Acid Formation : Oxidation with KMnO₄ or CrO₃ converts the aldehyde to a carboxylic acid, enabling further functionalization (e.g., peptide coupling).

Reduction:

  • Primary Alcohol Formation : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduction yields the corresponding alcohol, retaining the imidazo[1,2-a]pyridine core.

Reagent Comparison:

Reaction TypeReagentProductYield*
OxidationKMnO₄ (acidic)Carboxylic acid derivative70–85%
ReductionNaBH₄/EtOH3-(Hydroxymethyl)imidazo derivative80–90%

*Yields estimated from analogous reactions in literature.

Condensation Reactions

The aldehyde participates in Schiff base formation and cyclocondensation:

  • Schiff Base Synthesis : Reacts with primary amines (e.g., aniline) to form imines, useful in ligand design .

  • Heterocyclic Ring Formation : Condenses with β-ketoesters or thioureas to generate pyrimidine or thiazole-fused imidazo derivatives .

Mechanistic Insight :
The trifluoromethyl group stabilizes intermediates via inductive effects, directing regioselectivity in cyclization steps .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient imidazo[1,2-a]pyridine ring undergoes EAS at specific positions:

  • Nitration : Occurs at position 6 of the pyridine ring using HNO₃/H₂SO₄, confirmed by X-ray crystallography .

  • Halogenation : Bromination (Br₂/FeCl₃) selectively targets position 5, forming 5-bromo derivatives.

Regioselectivity Drivers :

  • Trifluoromethyl group deactivates the ring, favoring meta-substitution.

  • Steric hindrance from the aldehyde group limits reactivity at position 3 .

Cyclization and Cross-Coupling Reactions

The compound serves as a building block in transition-metal-catalyzed reactions:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄) to form biaryl derivatives, expanding π-conjugation.

  • Click Chemistry : Alkyne-functionalized derivatives undergo Huisgen cycloaddition with azides, forming triazole-linked hybrids.

Applications :

  • Triazole derivatives exhibit enhanced antimicrobial activity compared to the parent compound.

Photochemical Reactivity

UV irradiation induces unique transformations:

  • [2+2] Cycloaddition : Forms dimeric structures under UV light, confirmed by mass spectrometry .

  • Oxidative Degradation : Prolonged exposure leads to cleavage of the aldehyde group, generating CO₂ and trifluoromethyl byproducts .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimycobacterial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. A focused library screening identified imidazo[1,2-a]pyridine derivatives as selective inhibitors of this pathogen. The structure-activity relationship (SAR) studies indicated that modifications to the imidazo[1,2-a]pyridine scaffold could enhance antimycobacterial properties without affecting activity against gram-positive or gram-negative bacteria .

1.2 Anticancer Properties

Research has also indicated promising anticancer activities for derivatives of this compound. For instance, certain imidazo[1,2-a]pyridine analogs have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The compounds demonstrated IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .

Synthetic Applications

2.1 Green Chemistry Approaches

The synthesis of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine derivatives has been achieved through environmentally friendly methods. Recent advancements include a domino A3-coupling reaction catalyzed by copper(II) salts, which offers a high yield and reduces waste compared to traditional synthetic routes . These methods align with the principles of green chemistry by minimizing hazardous reagents and solvents.

2.2 Versatile Building Blocks

This compound serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances lipophilicity and metabolic stability in drug candidates. Researchers have utilized it to construct complex molecular architectures through various coupling reactions and functionalization strategies .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activities. Studies have shown that modifications at various positions on the imidazo ring can significantly influence their potency and selectivity against specific biological targets .

Case Studies

Study Focus Findings
Synthesis and Structure Activity RelationshipAntimycobacterialIdentified selective inhibitors of Mycobacterium tuberculosis with optimized physicochemical properties.
Anticancer ActivityCancer Cell LinesDemonstrated significant cytotoxicity against MCF-7 and NCI-H460 with low IC50 values.
Green Synthesis MethodSynthetic ChemistryDeveloped an efficient method using copper(II) catalysis for synthesizing derivatives with high yields.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Functional Group Positioning

The table below summarizes key structural and synthetic differences among analogous compounds:

Compound Name Substituents (Position) Functional Group (Position) Ring Saturation Synthesis Method Key Properties Reference
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde (Main) CF₃ (2) Carbaldehyde (3) 5H,6H,7H,8H Not specified High lipophilicity, reactive aldehyde
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 4-Cl-Ph (2) Carbaldehyde (3) Fully unsaturated Vilsmeier-Haack reaction Strong EWG (Cl), aromatic rigidity
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid CF₃ (2) Carboxylic acid (8) 5H,6H,7H,8H Not specified Hydrophilic, acidic
Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate i-Pr (2) COOEt (3) 5H,6H,7H,8H Alkylation with halides Lipophilic ester (prodrug potential)
2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde 4-Et-Ph (2), Me (6) Carbaldehyde (3) Not specified Not specified Steric bulk, enhanced lipophilicity
2-Amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile NH₂ (2), Me (7) CN (3) 5H,6H,7H,8H Not specified Polar cyano, basic amino group
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The CF₃ group (Main compound) exerts a stronger electron-withdrawing effect than Cl (), increasing the electrophilicity of the carbaldehyde. In contrast, alkyl groups (e.g., i-Pr in ) enhance lipophilicity without significant electronic effects . The amino group in ’s compound introduces basicity and electron donation, altering reactivity compared to the CF₃-containing analog .

Functional Group Reactivity: Carbaldehydes (Main, ) enable nucleophilic additions (e.g., Schiff base formation), while carboxylic acids () offer hydrogen-bonding and salt-forming capabilities . The cyano group () engages in dipolar interactions and serves as a precursor for further transformations (e.g., hydrolysis to amides) .

Ring Saturation :

  • Partially saturated rings (Main compound, ) increase solubility in polar solvents compared to fully aromatic analogs (). Reduced aromaticity may also modulate biological target interactions .

Biological Activity

2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8F3N3O
  • Molecular Weight : 219.21 g/mol
  • CAS Number : 1694748-87-2

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. The compound has shown promising results in several areas:

  • Antimicrobial Activity
    • A study highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentration (MIC) values indicating significant activity against both drug-sensitive and multidrug-resistant strains .
  • Anticancer Potential
    • Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit anticancer properties by inhibiting various kinases and cancer cell proliferation. The specific mechanisms of action often involve interference with cell cycle progression and induction of apoptosis .
  • Enzyme Inhibition
    • The compound has been noted for its inhibitory effects on certain cytochrome P450 enzymes (CYPs), which are crucial in drug metabolism. For instance, it demonstrated varying degrees of inhibition across different CYP isoforms .

Case Study 1: Antitubercular Activity

In a recent study, derivatives of imidazo[1,2-a]pyridine were synthesized and evaluated for their antitubercular properties. Among these, compounds with structural modifications similar to this compound showed MIC values as low as 0.10 μM against Mtb . The study emphasized the importance of specific substituents in enhancing biological activity.

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives. Compounds were tested against various cancer cell lines including HeLa and MCF-7. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range (e.g., 7.01 μM for HeLa cells), suggesting significant cytotoxic effects .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in metabolic pathways and cell signaling.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
  • Alteration of Gene Expression : The compound may influence the expression of genes related to drug resistance and cell survival.

Pharmacokinetic Properties

Preliminary pharmacokinetic studies indicate that compounds similar to this compound exhibit favorable absorption and distribution characteristics. For example:

  • Plasma protein binding was found to be over 99% in human models.
  • Metabolic stability assessments showed promising retention rates in liver microsomes .

Q & A

Q. What are the optimal synthetic routes for 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde?

The synthesis typically involves a multi-step approach:

  • Condensation and cyclization : Reacting 2-aminopyridine derivatives with trifluoromethyl ketones under acidic conditions to form the imidazo[1,2-a]pyridine core.
  • Formylation : Introducing the aldehyde group at the 3-position via Vilsmeier-Haack reaction or using formylating agents like DMF/POCl₃.
  • Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization to isolate the carbaldehyde derivative . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the electron-withdrawing trifluoromethyl group.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the scaffold and substituents. The trifluoromethyl group appears as a singlet at ~δ -60 ppm in ¹⁹F NMR.
  • IR Spectroscopy : Detects the aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1100-1200 cm⁻¹).
  • X-ray crystallography : Resolves conformational details (e.g., planarity of the imidazo ring, hydrogen-bonding networks). SHELX software is widely used for refinement .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and formula.

Q. What are the key physicochemical properties influencing its reactivity?

  • Solubility : Moderate in polar aprotic solvents (DMSO, DMF) but limited in water due to the trifluoromethyl group’s hydrophobicity.
  • Stability : Sensitive to strong bases or nucleophiles due to the aldehyde’s electrophilicity. Store under inert gas at low temperatures .
  • Lipophilicity : The trifluoromethyl group enhances membrane permeability, critical for biological assays .

Advanced Research Questions

Q. How does the trifluoromethyl group impact structure-activity relationships (SAR) in related imidazo[1,2-a]pyridines?

The trifluoromethyl group:

  • Modulates electronic effects : Withdraws electron density, stabilizing the imidazo ring and altering reactivity at the 3-carbaldehyde position.
  • Enhances metabolic stability : Reduces oxidative degradation in vivo compared to methyl or chloro analogs.
  • Influences binding affinity : In antimicrobial studies, trifluoromethyl derivatives show 2–5× higher potency than non-fluorinated analogs (Table 1) .

Table 1 : Biological activity of imidazo[1,2-a]pyridine derivatives

CompoundSubstituentIC₅₀ (Antimicrobial)Reference
3-CarbaldehydeCF₃12 µM
3-Carboxylic acidCOOH45 µM
3-MethanolCH₂OH28 µM

Q. How can crystallographic data resolve contradictions in reported biological activities?

Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from:

  • Conformational flexibility : X-ray structures (e.g., ) reveal that planar imidazo rings favor π-stacking with biological targets, while non-planar conformers reduce binding.
  • Impurity profiles : Chromatographic traces and crystallinity data (via PXRD) identify byproducts (e.g., oxidation of aldehyde to carboxylic acid) that skew bioassay results .
  • Solvent effects : Hydration states in crystal structures (e.g., ’s hydrogen-bonding networks) suggest solubility limitations in aqueous assays .

Q. What strategies optimize experimental design for studying its interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., kinases) or receptors. Validate with mutagenesis studies.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish specific vs. nonspecific interactions.
  • NMR titration : Monitors chemical shift perturbations in ¹H-¹⁵N HSQC spectra of target proteins to map binding sites .
  • In vitro assays : Include positive controls (e.g., known kinase inhibitors) and counter-screens against related targets to assess selectivity .

Q. How can conflicting data on its stability under physiological conditions be addressed?

  • Accelerated stability studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C. Monitor degradation via HPLC-MS.
  • Protecting group strategies : Temporarily mask the aldehyde as an acetal during storage or delivery, then cleave it in situ .
  • Comparative studies : Contrast stability with analogs lacking the trifluoromethyl group to isolate its role in decomposition pathways .

Methodological Notes

  • Contradictory evidence : Some studies report higher solubility for trifluoromethyl derivatives (), while others note limited aqueous solubility (). This may reflect differences in counterions or crystallinity.
  • Advanced tools : SHELX refinements () and DFT calculations (absent in provided evidence but recommended) can resolve electron-density ambiguities in crystallographic data.

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